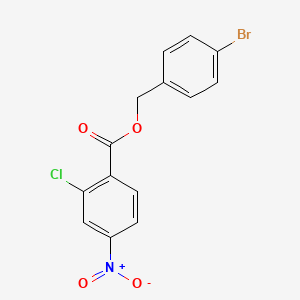

4-bromobenzyl 2-chloro-4-nitrobenzoate

Description

4-Bromobenzyl 2-chloro-4-nitrobenzoate is an aromatic ester composed of two functional moieties: a 4-bromobenzyl group and a 2-chloro-4-nitrobenzoate backbone. The compound is structurally characterized by a nitro group at the para position and a chlorine atom at the ortho position on the benzoate ring, while the benzyl group is substituted with bromine at the para position. This configuration confers unique electronic and steric properties, making it a candidate for applications in pharmaceuticals, agrochemicals, and materials science.

Propriétés

IUPAC Name |

(4-bromophenyl)methyl 2-chloro-4-nitrobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9BrClNO4/c15-10-3-1-9(2-4-10)8-21-14(18)12-6-5-11(17(19)20)7-13(12)16/h1-7H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUWLBNAVDIXAAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1COC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9BrClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzoate Ring

Ethyl 2-Chloro-4-Nitrobenzoate (CAS 73097-02-6) :

- The ethyl ester analog lacks the brominated benzyl group, resulting in lower molecular weight (215.59 g/mol vs. ~354.5 g/mol for the target compound) and reduced lipophilicity. It has a melting point of 74–78°C .

- Applications: Primarily used as a laboratory chemical and intermediate in pharmaceutical synthesis .

(4-Chlorophenyl) 4-Nitrobenzoate (CAS 1262005-91-3) :

- Replaces the 4-bromobenzyl group with a 4-chlorophenyl group. Chlorine’s smaller atomic radius and lower electronegativity compared to bromine reduce steric hindrance and alter π-π stacking interactions in crystal structures .

- Thermal Stability: Likely higher than brominated analogs due to weaker C–Cl vs. C–Br bonds.

Morpholinium 2-Chloro-4-Nitrobenzoate :

Substituent Variations on the Benzyl Group

4-Bromobenzyl Bromide (CAS 589-15-1) :

- A precursor to the target compound. The bromine atom at the benzyl position increases reactivity in nucleophilic substitutions (e.g., esterification) but introduces handling hazards (corrosive, irritant) .

- Market Data: Southeast Asian markets report 4-bromobenzyl derivatives (e.g., 4-bromobenzyl mercaptan) as niche chemicals with applications in specialty polymers .

Methyl 2-(Bromomethyl)-5-Chloro-4-Nitrobenzoate (CAS 1441173-02-9) :

- Features an additional bromomethyl substituent on the benzoate ring, increasing molecular weight (308.52 g/mol) and steric complexity. Likely used in cross-coupling reactions due to the reactive bromomethyl group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.